molecular formula C10H14ClNO3 B11753257 2-Amino-1-(2,4-dimethoxyphenyl)ethanone hydrochloride

2-Amino-1-(2,4-dimethoxyphenyl)ethanone hydrochloride

Cat. No.: B11753257
M. Wt: 231.67 g/mol
InChI Key: LEEHGZWQGVPBJU-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1-(2,4-dimethoxyphenyl)-, hydrochloride (9CI) is a chemical compound with the molecular formula C10H13NO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethanone group, an amino group, and two methoxy groups attached to a phenyl ring.

Preparation Methods

The synthesis of Ethanone, 2-amino-1-(2,4-dimethoxyphenyl)-, hydrochloride involves several steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethanone, 2-amino-1-(2,4-dimethoxyphenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethanone, 2-amino-1-(2,4-dimethoxyphenyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1-(2,4-dimethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Ethanone, 2-amino-1-(2,4-dimethoxyphenyl)-, hydrochloride can be compared with other similar compounds, such as:

    Ethanone, 2-amino-1-(2,4-dimethoxyphenyl)-: This compound lacks the hydrochloride group but shares similar structural features.

    Ethanone, 2-amino-1-(2,4-dimethoxyphenyl)-, sulfate: This compound contains a sulfate group instead of a hydrochloride group, which may influence its chemical properties and reactivity.

The uniqueness of Ethanone, 2-amino-1-(2,4-dimethoxyphenyl)-, hydrochloride lies in its specific chemical structure and the presence of the hydrochloride group, which can affect its solubility, stability, and reactivity .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-amino-1-(2,4-dimethoxyphenyl)ethanone;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;/h3-5H,6,11H2,1-2H3;1H

InChI Key

LEEHGZWQGVPBJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CN)OC.Cl

Origin of Product

United States

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